![molecular formula C33H36N4O8S4 B14396462 2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane CAS No. 89777-41-3](/img/structure/B14396462.png)
2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6This compound features a spiro structure with four benzenesulfonyl groups attached to a tetraazaspiro framework, making it an interesting subject for research in organic chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[66]tridecane typically involves multi-step organic reactionsCommon reagents used in these steps include sulfonyl chlorides and amines, with reaction conditions often requiring controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl groups to corresponding thiols or sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzenesulfonyl groups or the tetraazaspiro core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with modified functional groups.
科学的研究の応用
2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane involves its interaction with specific molecular targets and pathways. The benzenesulfonyl groups can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The tetraazaspiro core may also play a role in stabilizing the compound’s interactions with its targets, enhancing its overall efficacy .
類似化合物との比較
Similar Compounds
2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane: The parent compound with four benzenesulfonyl groups.
2,5,9,12-Tetra(methylsulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane: A similar compound with methylsulfonyl groups instead of benzenesulfonyl groups.
2,5,9,12-Tetra(phenylsulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane: A variant with phenylsulfonyl groups.
Uniqueness
This compound is unique due to its specific combination of benzenesulfonyl groups and the tetraazaspiro core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
特性
CAS番号 |
89777-41-3 |
|---|---|
分子式 |
C33H36N4O8S4 |
分子量 |
744.9 g/mol |
IUPAC名 |
2,5,9,12-tetrakis(benzenesulfonyl)-2,5,9,12-tetrazaspiro[6.6]tridecane |
InChI |
InChI=1S/C33H36N4O8S4/c38-46(39,29-13-5-1-6-14-29)34-21-22-35(47(40,41)30-15-7-2-8-16-30)26-33(25-34)27-36(48(42,43)31-17-9-3-10-18-31)23-24-37(28-33)49(44,45)32-19-11-4-12-20-32/h1-20H,21-28H2 |
InChIキー |
LYYMTPJNCKIAIP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2(CN1S(=O)(=O)C3=CC=CC=C3)CN(CCN(C2)S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


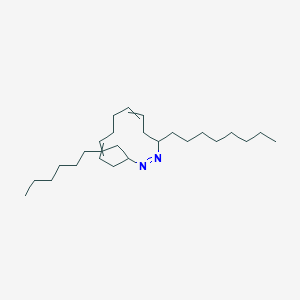
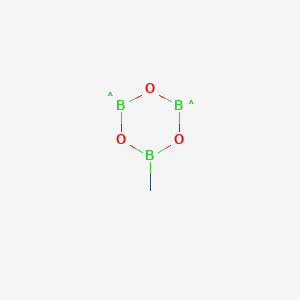

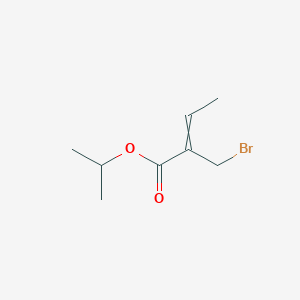
![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)
![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
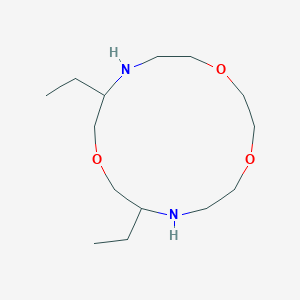
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)
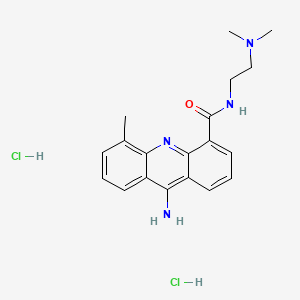
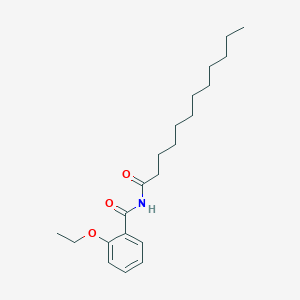
![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
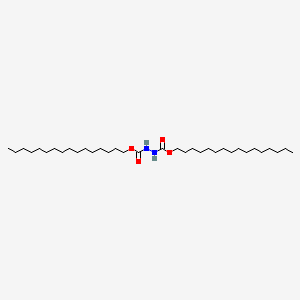
![Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate](/img/structure/B14396458.png)
